molecular formula C10H10N2O2S B168687 Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate CAS No. 171179-86-5

Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate

Cat. No. B168687
M. Wt: 222.27 g/mol
InChI Key: ZUFCPBFANOWUSQ-UHFFFAOYSA-N
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Description

Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H10N2O2S . It has a molecular weight of 222.27 g/mol . This compound is typically stored in a dark place, under inert atmosphere, and in a freezer below -20°C .


Synthesis Analysis

Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate has been used as a versatile precursor for the one-pot three-component synthesis of related fused pyrimidine hybrids . The synthesis protocol involved the reaction of 3-aminothieno[2,3-b]pyridine, dimethylformamide-dimethylacetal, and amines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O2S/c1-2-14-10(13)8-7(11)6-4-3-5-12-9(6)15-8/h3-5H,2,11H2,1H3 . The canonical SMILES representation is CCOC(=O)C1=C(C2=C(S1)N=CC=C2)N .


Chemical Reactions Analysis

The compound has been involved in the synthesis of new functionalized thieno[2,3-b]pyridine, pyrido[3’,2’:4,5]thieno[3,2-d][1,3]thiazine, and pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 93.4 Ų and a complexity of 250 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Reactivity

Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate is involved in the synthesis of various tricyclic compounds. It reacts with hydrazine hydrate to produce a series of 3-amino-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones with different aliphatic, aromatic, or heteroaromatic fragments (Kostenko et al., 2007), (Kostenko et al., 2008). This compound also facilitates the formation of 3-amino-2-benzimidazolylthieno[2,3-b]pyridine-5-carboxylate and other related fused systems, highlighting its versatility in synthesizing various heterocyclic systems (Bakhite et al., 2005).

Antimicrobial Activity

In the field of pharmaceutical chemistry, ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate derivatives have been studied for their antimicrobial properties. Research has shown that these compounds exhibit antistaphylococcal activity, suggesting potential therapeutic applications in treating bacterial infections (Kostenko et al., 2008).

Heterocyclic Compound Synthesis

This chemical is a key player in the synthesis of various heterocyclic compounds. Its reactions with different compounds have led to the development of novel and functionalized heterocyclic systems, expanding the scope of synthetic chemistry in the creation of new molecules with potential applications in drug design and material science (Zhu et al., 2003), (Sirakanyan et al., 2019).

Novel Chemical Transformations

Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate undergoes various chemical transformations, leading to the creation of new compounds. These transformations are crucial for advancing chemical synthesis techniques and expanding the library of chemical entities available for further research and development (Chigorina et al., 2019).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Future Directions

Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate has been identified as an effective precursor for the synthesis of new pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids . This suggests potential future directions in the development of new synthetic routes and the exploration of novel chemical reactions involving this compound .

properties

IUPAC Name

ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-2-14-10(13)9-7(11)8-6(15-9)4-3-5-12-8/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFCPBFANOWUSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Roshani, A Davoodnia, MS Hedayat… - … , Sulfur, and Silicon, 2004 - Taylor & Francis
New derivatives of 2-substituted pyrido[3′,2′:4,5]thieno[3,2-d]pyri-midin-4(3H) ones and 3-substituted pyrido[3′,2′:4,5]thieno[3,2-d]pyri-midin-2,4(1H,3H) diones have been …
Number of citations: 25 www.tandfonline.com
JM Rodrigues, MJRP Queiroz - Synthesis, 2016 - thieme-connect.com
An efficient one-pot synthesis of several new alkyl 3-[4-(aryl or heteroaryl)-1H-1,2,3-triazol-1-yl]thieno[3,2-b]pyridine-2-carboxylates has been performed by in situ azidation of alkyl 3-…
Number of citations: 4 www.thieme-connect.com
JPM Rodrigues - 2015 - repositorium.sdum.uminho.pt
A necessidade de encontrar novos fármacos para várias doenças, tem levado os químicos medicinais a utilizar metodologias sintéticas, que permitem o acesso a um grande número …
Number of citations: 0 repositorium.sdum.uminho.pt

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